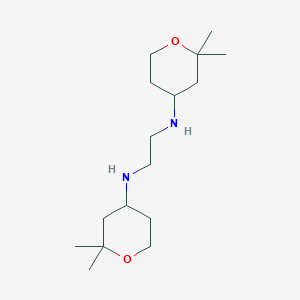

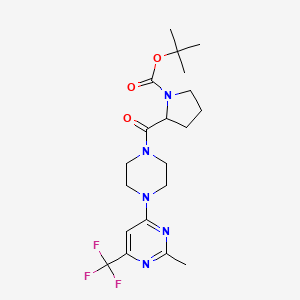

![molecular formula C24H22N2O4 B2920222 3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole CAS No. 303035-70-3](/img/structure/B2920222.png)

3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are widely distributed in the natural world and are important in many pharmaceuticals .

Chemical Reactions Analysis

Indole and its derivatives are involved in a wide range of chemical reactions. They can act as nucleophiles in electrophilic substitution reactions, and the nitrogen can act as a base to deprotonate acids . The specific reactions your compound would undergo would depend on the conditions and the other reactants present .Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its specific structure. In general, indole derivatives have relatively high boiling points due to their aromaticity and the ability to participate in pi stacking interactions. They are often crystalline solids at room temperature .科学的研究の応用

Indole Synthesis and Classification

Indole compounds, including derivatives of "3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole", are pivotal in synthetic chemistry and medicinal research. A comprehensive framework for classifying all indole syntheses has been proposed, highlighting the significance of these compounds in organic synthesis. This classification not only aids in understanding the structural complexity of indoles but also in discovering new synthetic methods, thereby opening doors to novel applications in scientific research (Taber & Tirunahari, 2011).

Pharmacokinetics and Protective Roles

Indole derivatives, including indole-3-carbinol (I3C) and its derivatives, showcase a wide range of protective effects against chronic liver diseases. These compounds modulate enzymes relevant to hepatitis viral replication, lipogenesis, and metabolism of hepatotoxic substances, thereby offering a protective shield to the liver (Wang et al., 2016).

C2-Functionalization and Umpolung

The C2-functionalization of indoles via umpolung presents a novel approach in synthetic chemistry, expanding the utility of indole derivatives in pharmaceutical chemistry. This strategy opens new avenues for creating indole-based compounds with significant importance in synthetic and pharmaceutical research (Deka et al., 2020).

Anticancer Applications

Indole alkaloids, synthetic dimers, and hybrids exhibit potential antiproliferative effects on various cancers both in vitro and in vivo. These compounds act on diverse targets within cancer cells, demonstrating the therapeutic potential of indole derivatives in cancer treatment. The exploration of indole alkaloids, synthetic dimers, and hybrids continues to be a promising area for developing novel anticancer agents (Song et al., 2020).

作用機序

Safety and Hazards

The safety and hazards associated with your compound would depend on its specific structure and properties. In general, handling of chemical compounds should always be done with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area .

将来の方向性

特性

IUPAC Name |

3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c1-29-21-13-12-17(14-22(21)30-2)19(15-26(27)28)23-18-10-6-7-11-20(18)25-24(23)16-8-4-3-5-9-16/h3-14,19,25H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRDTDNYDILTSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

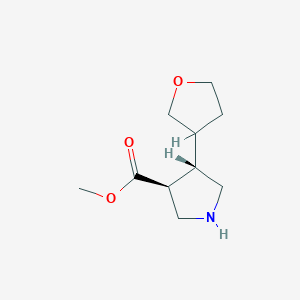

![8-[(2-Methylpropan-2-yl)oxycarbonylamino]quinoline-3-carboxylic acid](/img/structure/B2920140.png)

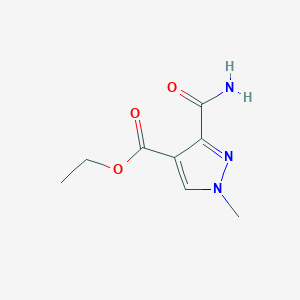

![7-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2920141.png)

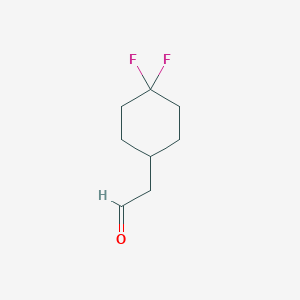

![N-[(2-Benzylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2920143.png)

![N-(2-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2920149.png)

![N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2920158.png)

![ethyl 2-{2-[(3-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2920161.png)